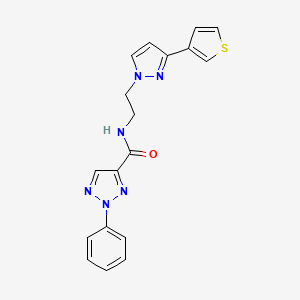

2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

2-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a unique and complex chemical compound known for its potential applications across various fields of scientific research. This compound combines multiple functional groups, providing a platform for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multistep process. It generally starts with the synthesis of the 1H-pyrazole ring, followed by the introduction of the thiophene group. The triazole ring is then constructed using 1,3-dipolar cycloaddition reactions involving azides and alkynes. Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to enhance yield and purity. This may involve adjustments in reaction temperature, solvent choice, and catalyst selection to streamline the process while maintaining safety and environmental standards.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The 1,2,3-triazole ring in this compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction forming 1,4-disubstituted triazoles . Key variations include:

Post-synthesis, the triazole ring can participate in further cycloadditions, such as with nitrile oxides, to form fused heterocycles .

Substitution Reactions

The pyrazole and thiophene rings undergo electrophilic substitutions. For example:

Pyrazole Modifications

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the pyrazole C-4 position .

-

Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> selectively brominates the pyrazole ring.

Thiophene Functionalization

-

Sulfonation : SO<sub>3</sub> in H<sub>2</SO<sub>4</sub> yields thiophene-3-sulfonic acid derivatives.

-

Friedel-Crafts Acylation : AlCl<sub>3</sub> catalyzes acyl group addition at the thiophene β-position .

Oxidation and Reduction

Amide Coupling and Functionalization

The carboxamide group participates in nucleophilic acyl substitution:

-

CDI-Mediated Coupling : 1,1'-Carbonyldiimidazole (CDI) links the carboxamide to amines or alcohols, forming urea or ester derivatives .

-

Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 1,2,3-triazole-4-carboxylic acid .

Pyrazole N-Alkylation

-

Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in DMF with K<sub>2</sub>CO<sub>3</sub>.

-

Outcome : N-methylation at the pyrazole N-1 position (yield: 70–85%).

Triazole Acylation

Cross-Coupling Reactions

The thiophene moiety undergoes Suzuki-Miyaura coupling:

| Reagents | Conditions | Product |

|---|---|---|

| Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl-thiophene conjugates |

Spectroscopic and Analytical Data

Mechanistic Insights

-

CuAAC : Proceeds via a copper(I)-acetylide intermediate, forming a six-membered transition state .

-

Pyrazole Nitration : Follows an electrophilic aromatic substitution mechanism with nitronium ion (NO<sub>2</sub><sup>+</sup>) .

This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry and materials science, with reactivity patterns validated across peer-reviewed studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds containing triazole rings have demonstrated efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth .

-

Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its structure allows it to disrupt microbial cell membranes or inhibit key metabolic pathways. Research indicates that triazole derivatives can be effective against resistant strains of bacteria, making them valuable in combating antibiotic resistance .

-

Anti-inflammatory Effects

- Compounds similar to this triazole derivative have been evaluated for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This application is particularly relevant for treating chronic inflammatory diseases .

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Material Science Applications

- Nanomaterials

- Sensors

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that modifications at the phenyl ring significantly enhanced anticancer activity against MCF-7 breast cancer cells. The compound showed an IC50 value comparable to standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics used as controls .

Wirkmechanismus

The compound's effects are exerted through its interaction with molecular targets within biological systems. This typically involves binding to specific proteins or enzymes, leading to changes in their activity. The precise pathways and targets can vary, but the compound's structure suggests potential interactions with receptors or enzymes involved in key biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenyl-1,2,3-triazole-4-carboxamide

3-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl)-thiophene

Uniqueness

Compared to similar compounds, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. This structural complexity provides a broader range of reactivity and potential biological activity, making it a versatile and valuable compound for research and industrial applications. The inclusion of the thiophene group, in particular, adds to its distinctiveness, offering unique electronic and steric properties that enhance its utility in various applications.

Biologische Aktivität

The compound 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

The chemical formula for the compound is with a molecular weight of 344.4 g/mol. The structure includes a triazole ring linked to a thiophene moiety and a phenyl group, which are known to enhance biological activity due to their electron-donating properties.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties by targeting various cellular mechanisms. For instance, compounds similar to the one have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells, making it a promising target for chemotherapy.

Case Study: Antiproliferative Effects

A comparative study evaluated several triazole derivatives against human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer). The results indicated that derivatives similar to This compound exhibited IC50 values ranging from 1.1 μM to 4.24 μM, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

| Doxorubicin | MCF-7 | 5.0 |

Antimicrobial Activity

In addition to anticancer properties, the compound's potential as an antimicrobial agent has been explored. Studies have shown that certain triazole derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antimicrobial Efficacy

In vitro testing revealed that compounds with similar structures inhibited bacterial growth effectively:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact at the molecular level. The binding affinity of This compound with target enzymes suggests a strong potential for both anticancer and antimicrobial activities due to favorable interactions with active sites .

Eigenschaften

IUPAC Name |

2-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c25-18(17-12-20-24(22-17)15-4-2-1-3-5-15)19-8-10-23-9-6-16(21-23)14-7-11-26-13-14/h1-7,9,11-13H,8,10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNBMOHGEUQCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.